molecular formula C24H22ClN3O3S B2725962 Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189645-64-4

Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2725962
CAS No.: 1189645-64-4
M. Wt: 467.97
InChI Key: LHJKVEXKJWGZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:

  • Core: A partially saturated thieno[2,3-c]pyridine system, combining thiophene and pyridine moieties.
  • Substituents: A benzyl group at position 4. A 4-cyanobenzamido group at position 2. A methyl ester at position 3.
  • Salt form: Hydrochloride, enhancing solubility for pharmacological applications.

Properties

IUPAC Name

methyl 6-benzyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S.ClH/c1-30-24(29)21-19-11-12-27(14-17-5-3-2-4-6-17)15-20(19)31-23(21)26-22(28)18-9-7-16(13-25)8-10-18;/h2-10H,11-12,14-15H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJKVEXKJWGZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with various functional groups. Its molecular formula is C26H24N4O3SC_{26}H_{24}N_4O_3S, with a molecular weight of approximately 484.56 g/mol. The presence of the benzyl and cyanobenzamido groups suggests potential interactions with biological targets.

Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can lead to altered levels of epinephrine and norepinephrine in the central nervous system (CNS) . The selectivity for hPNMT over other receptors, such as the α2-adrenoceptor, enhances its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeFindings
hPNMT Inhibition Potent inhibitor with increased selectivity compared to benzylamine
Cytotoxicity Exhibited cytotoxic effects on HEpG2 cells at concentrations up to 10 µg/ml
Antimicrobial Activity Potential antibacterial properties noted in preliminary studies

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, an MTT assay conducted on HEpG2 cells indicated a decrease in cell viability upon treatment with the compound at concentrations exceeding 5 µg/ml .

Case Studies and Research Findings

Several case studies highlight the compound's pharmacological potential:

  • Inhibition of hPNMT : A study evaluated the inhibitory potency of various tetrahydrothieno derivatives on hPNMT. This compound showed a significant increase in potency compared to traditional inhibitors like benzylamine .
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial activity revealed that the compound could inhibit the growth of certain bacterial strains. This was assessed through standard growth inhibition assays .
  • Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, further research into its effects on neurotransmitter systems is warranted. Initial findings suggest modulation of adrenergic pathways may be involved .

Scientific Research Applications

Pharmacological Applications

Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown promise in several pharmacological areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific signaling pathways.
  • Antimicrobial Properties : Its structural features indicate potential efficacy against various bacterial strains.
  • Neurological Applications : The compound may interact with neurotransmitter systems, suggesting possible uses in treating neurological disorders.

Case Studies and Research Findings

Research has begun to explore the therapeutic potential of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that this compound inhibited the growth of specific cancer cell lines in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity Assessment : In vitro tests indicated that the compound showed significant antibacterial activity against Gram-positive bacteria. Further investigations are needed to elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table highlights critical differences and similarities between the target compound and key analogs:

Compound Core Structure Substituents Molecular Formula Key Bioactivity/Properties
Target Compound Tetrahydrothieno[2,3-c]pyridine 6-Benzyl, 2-(4-cyanobenzamido), 3-methyl ester, hydrochloride C₂₄H₂₂ClN₃O₃S Hypothesized adenosine receptor modulation
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-cyanobenzylidene, 7-(5-methylfuran-2-yl), 6-carbonitrile C₂₂H₁₇N₃O₃S Synthetic intermediate; nitrile functionality
PD 81,723 2-Amino-3-benzoylthiophene 4,5-dimethylthiophene, 3-(trifluoromethyl)phenyl C₁₅H₁₃F₃N₂OS Adenosine A1 receptor allosteric enhancement

Key Comparative Insights

Heterocyclic Core Modifications
  • Target vs. The thiophene-pyridine fusion may enhance π-π stacking interactions in receptor binding .
  • Target vs. PD 81,723: The rigid thieno-pyridine core in the target contrasts with PD 81,723’s simpler thiophene ring.
Substituent Effects
  • 4-Cyanobenzamido Group (Target) vs. 4-Cyanobenzylidene (11b): Both substituents introduce electron-withdrawing nitrile groups, but the benzamido linkage in the target may enable hydrogen bonding with receptors, unlike the nonpolar benzylidene group in 11b .
  • Trifluoromethyl (PD 81,723) vs. Cyano (Target): The 3-(trifluoromethyl) group in PD 81,723 is strongly electron-withdrawing and lipophilic, optimizing adenosine A1 binding. The 4-cyano group in the target may offer similar electronic effects but with reduced hydrophobicity .
Pharmacological Implications
  • PD 81,723’s dual activity (allosteric enhancement and competitive antagonism) highlights the importance of substituent positioning.
  • The hydrochloride salt in the target likely improves aqueous solubility compared to neutral analogs like 11b, facilitating in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.